Bienvenue dans la boutique en ligne BenchChem!

unc569

Mer tyrosine kinase Biochemical inhibition ATP-competitive

UNC569 is the first reported selective, orally bioavailable Mer kinase inhibitor. Using UNC569 as a reference standard ensures reproducible baseline activity (IC₅₀ = 2.9 nM, Kᵢ = 4.3 nM) and TAM‑family selectivity (Axl IC₅₀ = 37 nM; Tyro3 IC₅₀ = 48 nM). The validated cellular IC₅₀ window (141‑193 nM) allows unambiguous probing of Mer‑dependent ERK1/2 and AKT pathways. With 57% oral bioavailability and low clearance, UNC569 is ideal for once‑daily oral dosing in mouse ALL/AML models and serves as the quantitative benchmark for Mer inhibitor discovery.

Molecular Formula C22H29FN6
Molecular Weight 396.5 g/mol
Cat. No. B612134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameunc569
SynonymsUNC569, UNC569, UNC 569
Molecular FormulaC22H29FN6
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F
InChIInChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)
InChIKeyOGEBRHQLRGFBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNC569: First-in-Class Orally Bioavailable Mer Kinase Inhibitor with Defined Selectivity Profile for Acute Leukemia Research


UNC569 (CAS 1350547-65-7) is a pyrazolopyrimidine-derived, ATP-competitive, and reversible small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), representing the first reported selective small-molecule Mer inhibitor [1]. It exhibits low nanomolar biochemical potency (IC₅₀ = 2.9 nM, Kᵢ = 4.3 nM) and a defined selectivity window against the other TAM family kinases, Axl (IC₅₀ = 37 nM) and Tyro3 (IC₅₀ = 48 nM) . The compound demonstrates oral bioavailability and has been extensively characterized in preclinical models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) [2].

Why UNC569 Cannot Be Directly Substituted by Later-Generation Mer Inhibitors in Cellular and In Vivo Studies


Direct substitution of UNC569 with analogs such as UNC1062 or UNC2025 is not scientifically justified due to significant differences in their quantitative potency, kinase selectivity profiles, and cellular activity. While these later compounds may exhibit enhanced biochemical potency against Mer, they also display substantially altered off-target kinase engagement . For example, UNC1062 is ~22-fold more potent than UNC569 in cell-based Mer phosphorylation assays, and UNC2025 is a potent FLT3 dual inhibitor, which fundamentally changes the experimental interpretation of downstream effects [1]. Using a generic 'Mer inhibitor' without accounting for these quantitative differences in potency and selectivity can lead to misinterpretation of phenotype and mechanism, particularly in models where FLT3, Axl, or other kinases play a known role [2].

UNC569 Quantitative Differentiation Evidence: Head-to-Head Data vs. Comparator Mer Inhibitors


Mer Kinase Biochemical Potency: UNC569 vs. Next-Generation Inhibitor UNC1062

UNC569 demonstrates an IC₅₀ of 2.9 nM and a Kᵢ of 4.3 nM for Mer kinase inhibition in biochemical assays . In contrast, the next-generation analog UNC1062 exhibits an IC₅₀ of 1.1 nM, representing a 2.6-fold increase in biochemical potency [1]. This quantitative difference indicates that UNC569 serves as the appropriate reference standard for first-generation Mer inhibitor studies, while UNC1062 offers higher potency for applications requiring maximal target engagement.

Mer tyrosine kinase Biochemical inhibition ATP-competitive Potency comparison

TAM Family Selectivity: UNC569 vs. Next-Generation Dual Inhibitor UNC2025

UNC569 exhibits a defined selectivity profile within the TAM family, with IC₅₀ values of 2.9 nM (Mer), 37 nM (Axl), and 48 nM (Tyro3), yielding approximately 13- to 17-fold selectivity for Mer over Axl and Tyro3, respectively . In contrast, UNC2025 is a potent dual Mer/FLT3 inhibitor (Mer IC₅₀ = 0.74 nM; FLT3 IC₅₀ = 0.8 nM) with significantly different TAM family selectivity, inhibiting Axl and Tyro3 with IC₅₀ values of 14 nM and 17 nM, respectively [1]. This distinction is critical: UNC569 is a Mer-preferential TAM inhibitor, while UNC2025 introduces potent FLT3 co-inhibition that can confound Mer-specific phenotypic interpretation.

TAM receptor family Kinase selectivity Axl Tyro3 Off-target activity

Cellular Mer Autophosphorylation Inhibition: UNC569 vs. UNC1062 in Intact B-ALL Cells

In human Pre-B leukemia 697 cells, UNC569 inhibits Mer autophosphorylation with an IC₅₀ of 141 nM [1]. Direct comparison with UNC1062 in the same cellular assay system reveals that UNC1062 inhibits phospho-Mer with an IC₅₀ of 6.4 nM, a 22-fold increase in cellular potency [2]. This substantial difference in cellular target engagement indicates that UNC569 requires higher concentrations to achieve equivalent Mer inhibition in intact cells, an important consideration for dose-response studies and therapeutic window calculations.

Cell-based assay Mer phosphorylation B-cell acute lymphoblastic leukemia Target engagement

Kinase Panel Selectivity: UNC569 Off-Target Profile at 30 nM vs. Other Mer Inhibitors

In a 72-kinase panel screened at 30 nM, UNC569 affected the activities of Flt3, MAPKAPK2, RET, and Ret-Y791F by 82%, 92%, 59%, and 56%, respectively . This off-target profile is distinct from UNC2025, which potently inhibits FLT3 with an IC₅₀ of 0.8 nM as a primary target [1], and from UNC1062, which exhibits greater TAM family specificity (Tyro3 IC₅₀ = 60 nM; Axl IC₅₀ = 85 nM) with minimal FLT3 activity [2]. These data establish that UNC569 possesses a unique kinase selectivity fingerprint that must be accounted for when interpreting phenotypic outcomes.

Kinase selectivity panel Off-target activity Flt3 MAPKAPK2 RET

In Vivo Pharmacokinetics: Oral Bioavailability and Systemic Clearance of UNC569

UNC569 demonstrates favorable in vivo pharmacokinetic properties in mice following both intravenous (IV) and oral (PO) administration at 3 mg/kg. The compound exhibits low systemic clearance (19.5 mL/min/kg), a high volume of distribution (Vss = 5.83 L/kg), and 57% oral bioavailability . These parameters support oral dosing for in vivo efficacy studies and provide a benchmark for evaluating newer Mer inhibitors. For comparison, UNC2025, a next-generation dual Mer/FLT3 inhibitor, was also optimized for oral bioavailability, but its PK parameters differ and reflect distinct structural modifications .

Pharmacokinetics Oral bioavailability Systemic clearance Volume of distribution

In Vivo Antitumor Efficacy: UNC569 Tumor Burden Reduction in T-ALL Zebrafish Model

In a MYC transgenic zebrafish model of T-cell acute lymphoblastic leukemia (T-ALL), treatment with 4 μM UNC569 for 2 weeks resulted in a greater than 50% reduction in tumor burden compared to vehicle- and mock-treated controls [1]. This in vivo efficacy data establishes the benchmark for first-generation Mer inhibitor activity in a vertebrate model system. While later compounds such as UNC2025 have demonstrated efficacy in murine xenograft models, the quantitative tumor burden reduction in zebrafish provides a defined reference point for comparing Mer inhibitor efficacy across experimental systems [2].

In vivo efficacy T-cell acute lymphoblastic leukemia Zebrafish xenograft Tumor burden

UNC569 Optimal Use Cases in Preclinical Oncology and Kinase Pharmacology Research


First-Generation Mer Inhibitor Benchmarking in Biochemical Kinase Profiling

Use UNC569 as the reference standard for establishing baseline Mer inhibitory activity (IC₅₀ = 2.9 nM, Kᵢ = 4.3 nM) and TAM family selectivity (Axl IC₅₀ = 37 nM; Tyro3 IC₅₀ = 48 nM) in kinase panels [1]. This quantitative fingerprint enables direct comparison of newer Mer inhibitors and informs structure-activity relationship (SAR) studies focused on improving potency or selectivity .

Cellular Target Engagement Studies in B-ALL and T-ALL Cell Lines

Employ UNC569 at concentrations of 141–193 nM to achieve 50% inhibition of Mer autophosphorylation in 697 (B-ALL) and Jurkat (T-ALL) cells, respectively [1]. This validated cellular IC₅₀ range provides a defined concentration window for probing Mer-dependent signaling through ERK1/2 and AKT pathways without excessive off-target activity .

In Vivo Oral Dosing Studies in Murine Leukemia Models

Leverage the established oral bioavailability (57%) and low systemic clearance (19.5 mL/min/kg) of UNC569 to design oral dosing regimens in mouse models of ALL and AML [1]. The compound's pharmacokinetic profile supports once-daily oral administration for chronic target inhibition studies, with the 3 mg/kg dose providing a starting point for dose-ranging experiments .

Zebrafish Xenograft Positive Control for T-ALL Tumor Burden Quantification

Use UNC569 at 4 μM immersion concentration as a positive control compound in zebrafish T-ALL models to validate assay sensitivity for Mer inhibitor efficacy screening [1]. The established >50% tumor burden reduction benchmark provides a quantitative threshold for evaluating novel Mer-targeted agents in this vertebrate system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for unc569

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.